molecular formula C23H15BrFN3O B11620294 4-(4-bromophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-bromophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11620294
M. Wt: 448.3 g/mol
InChI Key: RWRMEGDXKXIYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes bromine, fluorine, and phenyl groups attached to a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and appropriate brominated and fluorinated aromatic compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrolo[3,4-c]pyrazole ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, 4-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic development.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other heterocyclic compounds with similar structural features, such as:

  • 4-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of bromine, fluorine, and phenyl groups attached to the pyrrolo[3,4-c]pyrazole core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C23H15BrFN3O

Molecular Weight

448.3 g/mol

IUPAC Name

4-(4-bromophenyl)-3-(4-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H15BrFN3O/c24-16-10-6-15(7-11-16)22-19-20(14-8-12-17(25)13-9-14)26-27-21(19)23(29)28(22)18-4-2-1-3-5-18/h1-13,22H,(H,26,27)

InChI Key

RWRMEGDXKXIYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Br

Origin of Product

United States

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